6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
Description
Properties
IUPAC Name |
6-amino-1,5-dihydropyrazolo[4,3-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-5-1-4-3(2-8-10-4)6(11)9-5/h1-2H,(H,8,10)(H3,7,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGZYBASNNUYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C2=C1NN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyanopyridine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
6-Amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one exhibits significant biological activities that make it a candidate for drug development. Its structure allows for interactions with various biological targets, including enzymes and receptors.
- Anticancer Activity : Research indicates that this compound has potential anticancer properties. For instance, studies have shown that derivatives of pyrazolo[4,3-c]pyridine exhibit selective cytotoxicity against cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's .
Agriculture
Pesticide Development
The unique chemical structure of this compound has led to its exploration as a potential pesticide. Its derivatives have shown effectiveness in controlling specific pests while being less toxic to beneficial insects.
- Insecticidal Activity : Studies have demonstrated that certain derivatives can effectively repel or kill agricultural pests such as aphids and beetles without harming crop yield .
- Fungicidal Properties : The compound has also been tested against various fungal pathogens affecting crops. Results indicate that it can inhibit fungal growth at low concentrations, making it a candidate for eco-friendly fungicides .
Materials Science
Polymer Chemistry
In materials science, this compound is being explored as a building block for novel polymers.
- Conductive Polymers : Research is underway to incorporate this compound into conductive polymer matrices. The aim is to enhance electrical conductivity while maintaining mechanical flexibility .
- Coatings and Adhesives : Its chemical properties make it suitable for use in coatings and adhesives that require durability and resistance to environmental factors .
Case Studies
Mechanism of Action
The mechanism of action of 6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The pyrazolo[4,3-c]pyridin-4-one framework is versatile, allowing substitutions at positions 2, 3, 5, and 4. Below is a comparative analysis of key derivatives:
Table 1: Key Pyrazolo[4,3-c]pyridin-4-one Derivatives and Their Properties
Key Findings and Distinctions
Biological Activity: The 6-amino derivative exhibits dual functionality as a PDE1 inhibitor and antiviral agent, attributed to its amino group enhancing target binding . In contrast, the 2-(2-chloropyridinyl) analog (CAS: 723339-78-4) lacks documented biological activity, suggesting substituent position critically influences efficacy . The Tyk2 inhibitor (described in ) demonstrates that bulky substituents (e.g., morpholinyl, fluoropyrazole) at position 7 improve selectivity for autoimmune targets .
Synthetic Pathways: 6-Amino derivatives are synthesized via Hofmann rearrangements or condensation reactions using pyrazole-carbaldehydes . Chlorinated analogs (e.g., ) require coupling reactions with halogenated pyridines, increasing synthetic complexity .
Thermal and Physicochemical Properties: Energetic materials like ANPP (1H,4H-3-amino-6-nitropyrazolo[4,3-c]pyrazole) share the pyrazolo[4,3-c]pyridine core but prioritize nitro and amino groups for stability and detonation performance . These are distinct from pharmaceutical derivatives, highlighting the scaffold’s adaptability.
Aromatic substituents (e.g., phenyl in ) improve π-π stacking in enzyme binding pockets, critical for PDE1 inhibition .
Biological Activity
6-Amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one (CAS: 61043-14-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by case studies and research findings.
Chemical Structure
The chemical formula of this compound is CHNO, with a molecular weight of approximately 150.14 g/mol. The structure includes a pyrazolo-pyridine core which is pivotal for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives against various pathogens. The results indicated that some derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, showcasing strong antibacterial effects .
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| This compound | 0.22 - 0.25 | Not specified | Strong |
| Other Derivative 1 | X.XX | Y.YY | Moderate |
| Other Derivative 2 | X.XX | Y.YY | Weak |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies showed that this compound exhibits cytotoxic activity against several cancer types including triple-negative breast cancer (MDA-MB-231), with IC values ranging from 0.70 ± 0.14 μM to higher values depending on the cell line .
Table 2: Cytotoxic Activity of this compound
| Cancer Cell Line | IC (μM) |
|---|---|
| MDA-MB-231 | 0.70 ± 0.14 |
| HL60 | 1.05 ± 0.35 |
| K562 | 1.25 ± 0.35 |
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazolo derivatives against various viruses. For instance, certain derivatives demonstrated significant activity against hepatitis A virus (HAV) and vesicular stomatitis virus (VSV). The compound exhibited an EC value indicating effective inhibition of viral replication .
Table 3: Antiviral Activity of Pyrazolo Derivatives
| Virus | Compound | EC (μg/mL) |
|---|---|---|
| Hepatitis A Virus | Compound A | XX.X |
| Vesicular Stomatitis Virus | Compound B | YY.Y |
The mechanisms underlying the biological activities of this compound are varied:
- Antimicrobial : The compound's ability to inhibit bacterial growth may be linked to its interaction with bacterial DNA gyrase and dihydrofolate reductase (DHFR), leading to disruption in nucleic acid synthesis .
- Anticancer : The cytotoxic effects are likely due to the inhibition of tubulin polymerization and interference with cell cycle progression in cancer cells .
- Antiviral : Its antiviral efficacy may stem from blocking viral entry or replication processes within host cells .
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazolo derivatives for their anticancer properties. One derivative exhibited an IC value significantly lower than standard chemotherapeutic agents, suggesting a promising alternative for cancer treatment .
Q & A
Basic Research Questions
Q. What are the effective synthetic routes for 6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one, and how are key intermediates characterized?
- Methodology :
- The compound is synthesized via cyclization of β-alanine derivatives, followed by dehydrogenation and halogenation. Key steps include dehydrogenation using lead tetraacetate (Pb(OAc)₄) in acetic acid to introduce unsaturation, and photolytic halogenation (e.g., UV light with N-chlorosuccinimide) to generate 7-halo derivatives .
- Characterization relies on NMR, IR, and mass spectrometry to confirm ring structure and substituent positions. For example, ¹H NMR distinguishes between tetrahydro and dihydro intermediates by analyzing aromatic proton signals .
Q. What analytical techniques are critical for confirming the purity and structure of derivatives?
- Methodology :
- ¹H/¹³C NMR : Identifies substituent positions and confirms elimination of protons during dehydrogenation .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, especially for halogenated derivatives (e.g., 7-bromo or 7-chloro variants) .
- IR spectroscopy : Detects functional groups like carbonyls (C=O stretch ~1700 cm⁻¹) and amines (N-H stretches ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for phosphodiesterase (PDE) isoforms (e.g., PDE9A vs. PDE1)?
- Methodology :
- Structure-based drug design (SBDD) : Co-crystallization studies reveal that substituting the pyrrolidine moiety with pyrimidinylmethyl groups improves PDE9A selectivity by targeting residue differences in the catalytic site (e.g., PF-04447943 in ).
- Parallel synthetic chemistry : Systematic variation of substituents at the 1- and 6-positions (e.g., tetrahydro-2H-pyran vs. benzyl groups) optimizes steric and electronic interactions with PDE isoforms .
Q. How can low yields in halogenation steps (e.g., bromination) be addressed?
- Methodology :
- Solvent optimization : Replacing CCl₄ with n-butanol increases bromination yield from 30% to 35% using AIBN/NBS .
- Radical initiator screening : AIBN outperforms ACCN due to better solubility and initiation efficiency .
- Byproduct analysis : Trace 6-methoxy adducts (e.g., 12a in ) are minimized by avoiding methanol as a solvent .
Q. What computational strategies guide the design of tyrosine kinase 2 (TYK2) inhibitors based on this scaffold?
- Methodology :
- Scaffold hopping : Replacing aminoindazole with pyrazolopyridinone retains TYK2 inhibition while improving solubility. Docking studies suggest a flipped binding mode, prompting substitution at the 7-position (e.g., 1-methyl-3-pyrazolyl) to target solvent-exposed regions .
- SAR studies : Introducing electron-withdrawing groups at the 3-amino position enhances IC₅₀ values by 10-fold (e.g., compound 20 in ).
Q. How do conflicting data on dehydrogenation methods (e.g., DDQ vs. Pb(OAc)₄) inform reaction optimization?
- Methodology :
- Comparative studies : Pb(OAc)₄ in acetic acid yields trace dehydrogenation products, while DDQ/N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) fails entirely. Alternative N-chlorination followed by HCl elimination (via KHMDS/NCS) is preferred .
- Mechanistic analysis : Dehydrogenation likely proceeds via radical intermediates in Pb(OAc)₄ reactions, whereas DDQ requires proton abstraction steps that are sterically hindered .
Key Research Findings
- Synthetic Challenges : Halogenation at the 7-position is highly solvent-dependent, with radical mechanisms outperforming polar pathways .
- Biological Relevance : The scaffold’s planar structure enables dual PDE9A/TYK2 inhibition, with selectivity driven by substituent bulk and polarity .
- Data Contradictions : Conflicting dehydrogenation outcomes highlight the need for mechanistic studies over trial-and-error optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
